Cas no 923150-79-2 (N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine)

N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine structure
923150-79-2 structure
Product Name:N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine
CAS No:923150-79-2
MF:C18H22IN5O
MW:451.30465555191
CID:6413057
PubChem ID:18566464
Update Time:2025-07-25

N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine
    • (4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(2-iodophenyl)methanone
    • 923150-79-2
    • [4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(2-iodophenyl)methanone
    • AKOS005010893
    • F2075-0039
    • N-ethyl-2-[4-(2-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
    • Methanone, [4-[4-(ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl](2-iodophenyl)-
    • Inchi: 1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-6-4-5-7-15(14)19/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
    • InChI Key: ZFLMJEBLWSGKIL-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC(C)=CC(NCC)=N2)CC1)(C1=CC=CC=C1I)=O

Computed Properties

  • Exact Mass: 451.08691g/mol
  • Monoisotopic Mass: 451.08691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • Density: 1.553±0.06 g/cm3(Predicted)
  • Boiling Point: 619.4±65.0 °C(Predicted)
  • pka: 9.34±0.10(Predicted)

N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine Pricemore >>

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Additional information on N-ethyl-2-4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine

Introduction to N-Ethyl-2,4-(2-Iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine (CAS No. 923150-79-2)

N-Ethyl-2,4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 923150-79-2, represents a complex molecular structure that integrates various functional groups, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular framework of N-Ethyl-2,4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine consists of a piperazine core substituted with an ethyl group at the 1-position, a 6-methylpyrimidine ring at the 4-position, and a di-substituted benzoyl group at the 2 and 4 positions. The presence of the iodine atom in the benzoyl group introduces a unique electronic and steric profile, which can influence its reactivity and interaction with biological targets. This structural complexity makes it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the potential of heterocyclic compounds in drug development. Piperazine derivatives, in particular, have shown promise as pharmacophores in various therapeutic areas, including central nervous system (CNS) disorders, antiviral treatments, and anticancer therapies. The incorporation of additional functional groups, such as the iodobenzoyl moiety in N-Ethyl-2,4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine, can enhance binding affinity and selectivity towards specific biological targets.

One of the key features of this compound is its ability to serve as a versatile building block for synthesizing more complex molecules. The iodine substituent allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in the construction of biaryl structures. These reactions are particularly valuable in medicinal chemistry for creating intricate drug candidates with improved pharmacokinetic properties.

Recent studies have highlighted the importance of optimizing molecular diversity in drug discovery programs. The structural motifs present in N-Ethyl-2,4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-amine align well with this principle, offering a rich scaffold for generating novel analogs with enhanced biological activity. Researchers have been exploring its potential as an intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research. The benzoyl and pyrimidine moieties are known to interact favorably with ATP-binding pockets in kinases, making this compound a promising lead compound.

The pharmacological profile of N-Ethyl-2,4-(2-iodobenzoyl)piperazin-1-yl-6-methylpyrimidin-4-am ine is still under investigation, but preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes involved in cancer progression. The presence of multiple aromatic rings and heterocyclic systems can contribute to favorable interactions with biological macromolecules, potentially leading to potent and selective drug candidates.

In addition to its potential applications in oncology, this compound may also find utility in other therapeutic areas. For instance, its structural features could make it suitable for developing antiviral agents or neuroprotective drugs. The ability to modify its chemical structure further allows researchers to fine-tune its pharmacological properties according to specific therapeutic needs.

The synthesis of N-Ethyl -2 , 4 - ( 2 - i od ob en z o y l ) p ip er az i n - 1 - y l - 6 - me t h y l p y r i mid i n - 4 - am ine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to achieve the desired molecular architecture efficiently.

The safety and efficacy of any new drug candidate must be rigorously evaluated through preclinical and clinical studies before it can be considered for medical use. While N-Ethyl -2 , 4 - ( 2 - i od ob en z o y l ) p ip er az i n - 1 - y l - 6 - me t h y l p y r i mid i n - 4 - am ine shows promise based on initial research findings , further studies are needed to assess its toxicity profile , pharmacokinetics , and potential side effects . These investigations will provide critical insights into its suitability for therapeutic applications.

In conclusion , N-Ethyl -2 , 4 - ( 2 - i od ob en z o y l ) p ip er az i n -1 - y l -6-methylpyrimidin -4-am ine represents an exciting avenue for pharmaceutical research due to its complex molecular structure and potential biological activity . Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel drug candidates , particularly those targeting cancer-related enzymes . As research continues to uncover new applications for this compound , it is likely to play an important role in the development of next-generation therapeutics .

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